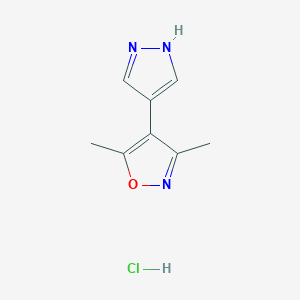
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring fused with an oxazole ring, both of which are substituted with methyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride typically involves the following steps:
-
Formation of the Pyrazole Ring: : The initial step involves the condensation of a suitable diketone with hydrazine to form the pyrazole ring. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to yield 3,5-dimethylpyrazole.
-
Formation of the Oxazole Ring: : The next step involves the cyclization of the pyrazole derivative with an appropriate nitrile oxide. This can be achieved by reacting 3,5-dimethylpyrazole with a nitrile oxide precursor under controlled conditions to form the oxazole ring.
-
Hydrochloride Salt Formation: : The final step involves the conversion of the free base into its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can target the oxazole ring, potentially opening it to form amines or other reduced derivatives.
-
Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the pyrazole ring, where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid.
Reduction: Formation of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazolidine.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving pyrazole and oxazole rings. It can also serve as a ligand in the study of protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and oxazole rings can form hydrogen bonds and other interactions with amino acid residues in proteins, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the oxazole ring, making it less versatile in certain reactions.
4-(1H-Pyrazol-4-yl)-1,2-oxazole: Lacks the methyl groups, which can affect its reactivity and solubility.
3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole: The free base form without the hydrochloride salt, which may have different solubility properties.
Uniqueness
3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride is unique due to its combined pyrazole and oxazole rings with methyl substitutions, enhancing its reactivity and solubility. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H10ClN3O |
|---|---|
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c1-5-8(6(2)12-11-5)7-3-9-10-4-7;/h3-4H,1-2H3,(H,9,10);1H |
Clé InChI |
GZIDQVZYGCHJDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CNN=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



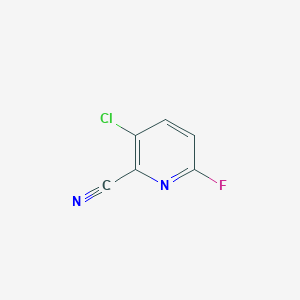

![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)

amine](/img/structure/B13513782.png)
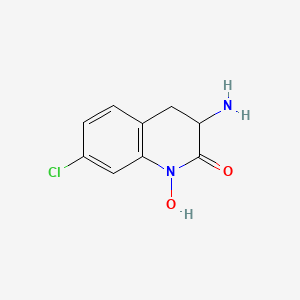
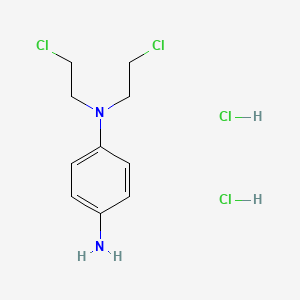
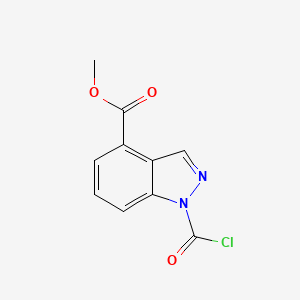
![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)

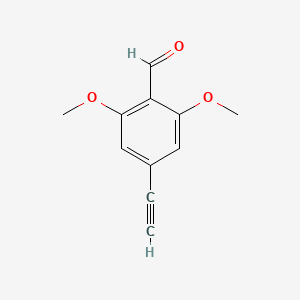
![1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B13513855.png)
